molecular formula C42H69NO10 B1464634 Spinetoram CAS No. 935545-74-7

Spinetoram

Cat. No. B1464634
M. Wt: 748 g/mol
InChI Key: GOENIMGKWNZVDA-OAMCMWGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spinetoram is an insecticidal mixture of two active neurotoxic constituents of Saccharopolyspora spinosa. It is used to control pest insects in stored grain and on domestic cats . It is marketed as Cheristin in its topical veterinary dosage-form .


Synthesis Analysis

Spinetoram is a semi-synthetic insecticide derived by a combination of a genetic block in a specific O-methylation of the rhamnose moiety of spinosad coupled with neural network-based QSAR and synthetic chemistry . It is produced through fermentation of high-yielding strains developed over more than two decades .


Molecular Structure Analysis

Spinetoram has a molecular formula of C42H69NO10 . Its average mass is 747.998 Da and its monoisotopic mass is 747.492126 Da .


Chemical Reactions Analysis

Spinetoram is determined by reversed phase high performance liquid chromatography (HPLC) using UV detection at 250nm and external standardization .


Physical And Chemical Properties Analysis

Spinetoram consists of two closely related active ingredients (XDE-175-J and XDE-175-L) present approximately in a three to one ratio .

Scientific Research Applications

  • Natural Product-Derived Insecticides Spinetoram, a semisynthetic insecticide, is derived from a combination of genetic and synthetic chemistry approaches. It exemplifies the integration of natural product research and industrial microbiology in agricultural product development (Galm & Sparks, 2016).

  • Agricultural Efficacy Spinetoram has been evaluated for its residue behavior and dietary risk in crops like cauliflower, showing its rapid degradation and acceptable dietary risk for consumption, thus guiding proper agricultural use (Lin et al., 2020).

  • Residual Efficacy on Surfaces The long-term residual efficacy of spinetoram on concrete and steel surfaces was studied for managing stored product beetle species. It showed persistent efficacy against major beetle species in dark storage conditions, highlighting its application in grain storage management (Vassilakos & Athanassiou, 2015).

  • Resistance Management in Insects Research on Thrips hawaiiensis revealed the development and unstable nature of spinetoram resistance, providing insights for better integrated pest management strategies and resistance management in insect control programs (Fu et al., 2018).

  • Impact on Insect Populations Studies on Plutella xylostella indicate that spinetoram affects insect populations by reducing survival, development, and reproduction, even at low concentrations. This underlines its role in managing pest population growth (Tamilselvan et al., 2021).

  • Insecticidal Effectiveness Spinetoram's efficacy as a grain protectant against stored-product Coleoptera was demonstrated, with varying effectiveness depending on the insect species, concentration, and exposure interval. This highlights its application in stored grain insect control (Vassilakos et al., 2012).

  • Chemical Synthesis and Insecticidal Activity The semi-synthesis of spinetoram J and its analogues, along with their insecticidal activities, were explored. This research contributes to the development of new insecticidal chemistries and the understanding of spinetoram's efficacy (Zhang et al., 2018).

  • Analytical Methods for Residue Determination New methods for determining spinetoram residues in products like honey and bee pollen were developed, employing techniques like liquid chromatography-mass spectrometry, crucial for monitoring its environmental impact (Ruíz et al., 2020).

  • Use in Veterinary Applications Spinetoram's effectiveness as an oral systemic pulicide for controlling flea infestations on dogs was evaluated, showcasing its potential use in veterinary medicine (White et al., 2017).

  • Effect on Non-Target Species Research observed the stimulation of pear rust mite populations due to spinetoram application in orchards, indicating its impact on non-target species and the importance of considering ecological consequences in its use (Hilton & Steenwyk, 2015).

Safety And Hazards

Spinetoram may cause an allergic skin reaction . It is also suspected of damaging fertility or the unborn child . It is toxic to aquatic life such as crustaceans and fish, and even birds and other insects .

Future Directions

Natural products have long played an important role as pest control agents and continue to serve as an excellent source of inspiration for the development of new agrochemical compounds . Spinetoram, being a natural product derived insecticide, has a large opportunity for discovery and development in agricultural applications . Chronic impacts on the biology of sequential insect stages, relevant biochemical disturbances, and histological disorders motivate us to adopt and propose spinetoram as a potent agent for .

properties

IUPAC Name

(2R,5R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-7-[(2R,3R,4R,5S,6S)-4-ethoxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docos-11-ene-13,21-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H69NO10/c1-10-27-13-12-14-35(53-37-18-17-34(43(6)7)24(4)49-37)23(3)38(45)33-21-31-29(32(33)22-36(44)51-27)16-15-26-19-28(20-30(26)31)52-42-41(47-9)40(48-11-2)39(46-8)25(5)50-42/h21,23-32,34-35,37,39-42H,10-20,22H2,1-9H3/t23-,24-,25+,26-,27+,28?,29-,30-,31-,32?,34+,35+,37+,39+,40-,41-,42+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOENIMGKWNZVDA-OAMCMWGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC(C(C(=O)C2=CC3C(C2CC(=O)O1)CCC4C3CC(C4)OC5C(C(C(C(O5)C)OC)OCC)OC)C)OC6CCC(C(O6)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@@H]3[C@H](C2CC(=O)O1)CC[C@H]4[C@H]3CC(C4)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OCC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H69NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

748.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spinetoram

CAS RN

935545-74-7
Record name Spinetoram
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,990
Citations
U Galm, TC Sparks - Journal of Industrial Microbiology and …, 2016 - academic.oup.com
This review highlights the importance of natural product research and industrial microbiology for product development in the agricultural industry, based on examples from Dow …
Number of citations: 65 academic.oup.com
TC Sparks, GD Crouse, JE Dripps, P Anzeveno… - Journal of Computer …, 2008 - Springer
… spinosyn structure activity relationships lead to the discovery of spinetoram (XDE-175). Launched in late 2007, spinetoram provides both improved efficacy and an expanded spectrum …
Number of citations: 146 link.springer.com
Y Shimokawatoko, N Sato… - … Chemical Co., Ltd …, 2012 - sumitomo-chem.co.jp
… Spinetoram is a derivative of biological active substances (spinosyns) produced by the soil … Regarding spinetoram development, foreign countries have preceded Japan. Spinetoram’s …
Number of citations: 46 www.sumitomo-chem.co.jp
TN Vassilakos, CG Athanassiou - Crop Protection, 2023 - Elsevier
In this review, we present the results of an extensive search in bibliography for the use of spinetoram for the control of stored-product insects. In this context, we present the available …
Number of citations: 0 www.sciencedirect.com
TC Sparks, GD Crouse, Z Benko… - Pest Management …, 2021 - Wiley Online Library
… mixture of spinosyns, and spinetoram, a semi‐synthetic … lead to the discovery of spinetoram, while the CAMD studies … to be comparable to spinosad and spinetoram. These and a …
Number of citations: 36 onlinelibrary.wiley.com
TN Vassilakos, CG Athanassiou, O Saglam… - Journal of Stored …, 2012 - Elsevier
… The efficacy of spinetoram against numerous insect pest species in a variety of field crops … of spinetoram against stored grain insects. In the present study, we evaluated spinetoram as a …
Number of citations: 68 www.sciencedirect.com
EC Lira, A Bolzan, ARB Nascimento… - Pest Management …, 2020 - Wiley Online Library
… to select a spinetoram-resistant strain from a field population of S. frugiperda to characterize the genetic basis of spinetoram resistance and to evaluate the cross-resistance to spinosad. …
Number of citations: 87 onlinelibrary.wiley.com
B Cheng, H Zhang, K Jia, E Li, S Zhang, H Yu… - Fish & shellfish …, 2020 - Elsevier
… increased with the increase of spinetoram concentration. Moreover, we … Briefly, our results show that spinetoram induces the … mechanism of spinetoram exposure to aquatic ecosystems. …
Number of citations: 44 www.sciencedirect.com
B Fu, M Tao, H Xue, H Jin, K Liu, H Qiu… - Pest Management …, 2022 - Wiley Online Library
… to spinetoram compared to that of F. intonsa, implying a close relationship between evolution of spinetoram … After 12 generations of laboratory selection, resistance to spinetoram in M. …
Number of citations: 14 onlinelibrary.wiley.com
B Fu, Q Li, H Qiu, L Tang, D Zeng… - Pest management …, 2018 - Wiley Online Library
BACKGROUND Spinetoram, a new type of spinosyn with novel modes of action, has been used in effective thrips control programs, but resistance remains a threat. In the present study, …
Number of citations: 73 onlinelibrary.wiley.com

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